molecular formula C19H19NO3 B3906856 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one

Cat. No. B3906856
M. Wt: 309.4 g/mol
InChI Key: MNQXOHXCUUCAFJ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DABCO-propenone and is a potent inhibitor of several enzymes, making it a valuable tool in biochemical and physiological studies.

Mechanism of Action

DABCO-propenone inhibits enzymes by binding to their active sites, preventing the substrate from binding and thus inhibiting the enzyme's activity. It has been found to be a non-competitive inhibitor of acetylcholinesterase and a mixed-type inhibitor of butyrylcholinesterase.
Biochemical and Physiological Effects:
DABCO-propenone has been shown to have several biochemical and physiological effects, including reducing the activity of acetylcholinesterase and butyrylcholinesterase, increasing the levels of acetylcholine in the brain, and improving cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DABCO-propenone in lab experiments is its potency and selectivity towards specific enzymes. It allows for the precise inhibition of enzymes, which can aid in understanding the underlying mechanisms of various diseases. However, one limitation of using DABCO-propenone is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the study of DABCO-propenone, including its potential use as a therapeutic agent for diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the full extent of its biochemical and physiological effects and potential toxicity in vivo. The development of more potent and selective inhibitors based on the structure of DABCO-propenone is also an area of interest.
In conclusion, DABCO-propenone is a valuable tool in scientific research due to its ability to inhibit specific enzymes and its potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential toxicity, but its unique properties make it a promising candidate for future studies.

Scientific Research Applications

DABCO-propenone has been extensively studied for its ability to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play critical roles in various physiological processes and are associated with several diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-20(2)16-7-3-14(4-8-16)5-9-17(21)15-6-10-18-19(13-15)23-12-11-22-18/h3-10,13H,11-12H2,1-2H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQXOHXCUUCAFJ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one
Reactant of Route 5
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.